molecular formula C17H16N2O3S2 B2512549 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896299-92-6

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No. B2512549
CAS RN: 896299-92-6
M. Wt: 360.45
InChI Key: HBLMCVQJVKMEKK-UHFFFAOYSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide, also known as DMXAA, is a synthetic compound that has been investigated for its potential as an anti-cancer agent. DMXAA was first synthesized in the 1980s, and since then, it has been the subject of numerous studies to determine its mechanism of action and potential therapeutic uses.

Scientific Research Applications

Electrophysiological Activity and Antiarrhythmic Potential

Research on N-substituted imidazolylbenzamides and benzene-sulfonamides has highlighted their significant electrophysiological activity and potential as selective class III antiarrhythmic agents. These compounds demonstrate efficacy comparable to sematilide, a class III agent under clinical trials, indicating their potential in cardiac arrhythmia management (Morgan et al., 1990).

Antimalarial and Antiviral Properties

Investigations into antimalarial sulfonamides against COVID-19 have revealed that certain sulfonamide derivatives exhibit potent antimalarial activity with promising ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. These findings suggest the potential of benzothiazol and sulfonamide compounds in developing treatments for both malaria and viral infections like COVID-19 (Fahim & Ismael, 2021).

Heterocyclic Chemistry Applications

In the realm of organic synthesis, benzothiazole-based compounds have been utilized as key intermediates for constructing various heterocycles, demonstrating their importance in the development of pharmaceuticals and agrochemicals (Darweesh et al., 2016).

Anticancer Activity

Novel Schiff’s bases containing thiadiazole and benzamide groups have shown significant in vitro anticancer activity against a range of human cancer cell lines. These findings indicate the potential of benzamide derivatives in cancer therapy, offering a basis for further exploration of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide in oncological research (Tiwari et al., 2017).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives have been studied for their inhibitory effects on carbonic anhydrase, an enzyme important for various physiological functions. This research area suggests the potential of benzothiazol and sulfonamide compounds in designing inhibitors for therapeutic applications (Supuran et al., 1996).

properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-10-7-8-11(2)15-14(10)18-17(23-15)19-16(20)12-5-4-6-13(9-12)24(3,21)22/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLMCVQJVKMEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide

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